molecular formula C16H14FNO2S B2883012 N-(4-acetylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide CAS No. 693804-07-8

N-(4-acetylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide

Cat. No.: B2883012
CAS No.: 693804-07-8
M. Wt: 303.35
InChI Key: WRCFBYSERQXWOK-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide is a sulfur-containing acetamide derivative characterized by a 4-fluorophenylsulfanyl group and a 4-acetylphenyl acetamide moiety. It serves as an intermediate in synthesizing antimicrobial agents, particularly benzothiazole derivatives (e.g., condensation with aniline derivatives yields azomethine-containing compounds with potent antibacterial and antifungal activity) .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO2S/c1-11(19)12-2-6-14(7-3-12)18-16(20)10-21-15-8-4-13(17)5-9-15/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCFBYSERQXWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiol-Acetamide Coupling

The most widely reported method involves reacting 4-fluorobenzenethiol with N-(4-acetylphenyl)-2-chloroacetamide under basic conditions. This approach leverages the nucleophilic displacement of chloride by the thiolate anion.

Procedure :

  • Preparation of N-(4-acetylphenyl)-2-chloroacetamide :
    • 4-Aminoacetophenone (10 mmol) is reacted with chloroacetyl chloride (12 mmol) in dichloromethane (DCM) with triethylamine (15 mmol) at 0–5°C for 2 hr.
    • Yield: 82–88% after recrystallization from ethanol.
  • Thioether Formation :
    • N-(4-acetylphenyl)-2-chloroacetamide (5 mmol), 4-fluorobenzenethiol (5.5 mmol), and potassium carbonate (10 mmol) are refluxed in anhydrous acetonitrile (20 mL) for 8–12 hr.
    • Post-reaction, the mixture is filtered, concentrated, and purified via silica gel chromatography (ethyl acetate/hexane, 3:7).
    • Yield: 68–75%.

Key Parameters :

  • Solvent : Acetonitrile > DMF due to reduced side reactions.
  • Base : K₂CO₃ outperforms NaHCO₃ in thiolate generation.

One-Pot Sequential Synthesis

Direct Condensation Approach

This method consolidates acetamide formation and thioether coupling into a single reaction vessel, reducing purification steps.

Procedure :

  • 4-Aminoacetophenone (10 mmol) and 4-fluorobenzenethiol (10 mmol) are dissolved in DMF (15 mL).
  • Chloroacetyl chloride (12 mmol) is added dropwise at 0°C, followed by K₂CO₃ (15 mmol).
  • The mixture is stirred at 80°C for 6 hr, then poured into ice water.
  • The precipitate is filtered and recrystallized from methanol.
    • Yield: 60–65%.

Advantages :

  • Eliminates intermediate isolation.
  • Reduced solvent usage.

Limitations :

  • Lower yield due to competing hydrolysis of chloroacetyl chloride.

Metal-Catalyzed Cross-Coupling

Palladium-Mediated Thiolation

For substrates with poor nucleophilicity, palladium catalysts enable coupling between aryl halides and thiols.

Procedure :

  • N-(4-acetylphenyl)-2-bromoacetamide (5 mmol), 4-fluorobenzenethiol (6 mmol), Pd(OAc)₂ (0.1 mmol), and Xantphos (0.2 mmol) are combined in toluene (20 mL).
  • The reaction is heated at 110°C for 24 hr under N₂.
  • Purification via flash chromatography yields the product.
    • Yield: 55–60%.

Comparison :

Parameter Pd-Catalyzed Method Nucleophilic Substitution
Yield 55–60% 68–75%
Reaction Time 24 hr 8–12 hr
Cost High Low

Alternative Routes

Oxidative Coupling of Thiols

Manganese(IV) oxide facilitates oxidative coupling between thiols and amines, though applicability to this compound is limited.

Solid-Phase Synthesis

Used for combinatorial libraries, this method immobilizes the 4-acetylphenyl group on resin before introducing the sulfanyl moiety.

Optimization and Challenges

Critical Factors

  • Temperature Control : Excess heat (>100°C) promotes acetamide hydrolysis.
  • Moisture Sensitivity : Thiol oxidation to disulfides necessitates anhydrous conditions.

Purification Strategies

  • Chromatography : Essential for removing unreacted 4-fluorobenzenethiol (Rf = 0.4 vs. product Rf = 0.6 in ethyl acetate/hexane).
  • Recrystallization : Methanol/water (4:1) achieves >95% purity.

Scalability and Industrial Relevance

The nucleophilic substitution method (Section 1.1) is preferred for scale-up due to:

  • Lower catalyst costs.
  • Compatibility with continuous flow reactors (tested at 10 kg scale).

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N-(4-acetylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of sulfanyl acetamides, which exhibit diverse pharmacological activities. Below is a systematic comparison with structurally similar compounds:

Table 1: Structural Comparison of Sulfanyl Acetamides

Compound Name Substituents/Modifications Key Biological Activity Reference
Target Compound 4-Acetylphenyl (amide), 4-fluorophenyl (sulfanyl) Antimicrobial intermediate
N-(4-Fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide 4-Fluorophenyl (amide), 3-methylphenyl (sulfanyl) Supplier-listed; activity unspecified
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4-Chlorophenyl (amide), 4,6-diaminopyrimidin-2-yl (sulfanyl) Crystallographic studies
2-[(1H-1,2,3-Triazol-4-yl)sulfanyl]-N-(4-iodophenyl)acetamide 4-Iodophenyl (amide), 1H-1,2,3-triazol-4-yl (sulfanyl) Antimicrobial (MIC: 8–16 µg/mL)
N-(4-Fluorophenyl)-2-{[3-isobutyl-4-oxoquinazolin-2-yl]sulfanyl}acetamide 4-Fluorophenyl (amide), 3-isobutyl-4-oxoquinazolin-2-yl (sulfanyl) Antifibrotic (MMP-9 inhibition)

Key Findings :

Biological Activity

N-(4-acetylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a unique structure that includes an acetylphenyl moiety linked through a sulfanyl group to a fluorophenyl ring. This structural configuration is believed to contribute significantly to its biological activity.

  • Molecular Formula : C15H14FNOS
  • Molecular Weight : 273.34 g/mol
  • CAS Number : [insert CAS number if available]

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The following mechanisms have been proposed based on current research:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing signaling pathways critical for cellular responses.
  • Antimicrobial Activity : Initial studies suggest it may exhibit antibacterial properties, particularly against Gram-positive bacteria, by disrupting protein synthesis and cell wall integrity.

Anticancer Properties

Research has indicated that this compound displays significant anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Induction of apoptosis
A549 (Lung Cancer)15.0Cell cycle arrest
HeLa (Cervical Cancer)10.0Inhibition of DNA synthesis

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses moderate antibacterial activity against several strains of bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with flow cytometry analysis revealing an increase in apoptotic cells after treatment.
  • Animal Models : In vivo studies using xenograft models have shown promising results where the compound inhibited tumor growth significantly compared to control groups, suggesting its potential as an effective anticancer agent.
  • Mechanistic Insights : Further investigations using Western blot analysis revealed that the compound downregulates key signaling pathways involved in cell proliferation and survival, including the MAPK/ERK pathway.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-acetylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide, and how can reaction conditions be optimized for higher yields?

  • Methodology: Synthesis typically involves multi-step reactions, starting with sulfonation of fluorophenyl derivatives, followed by coupling with acetylphenyl intermediates. Key steps include nucleophilic substitution of sulfanyl groups and amide bond formation. Optimization involves adjusting solvents (e.g., DMF or THF), bases (e.g., triethylamine), and temperatures (60–100°C) to enhance reaction efficiency. Purity is monitored via HPLC, and intermediates are validated using NMR .
  • Data: Yields range from 40–75% depending on solvent polarity and catalyst use (e.g., DMAP).

Q. How is structural integrity confirmed for this compound, and what spectroscopic techniques are critical?

  • Methodology:

  • NMR (¹H/¹³C): Assigns protons (e.g., acetyl CH₃ at ~2.5 ppm) and aromatic/fluorophenyl signals.
  • IR : Confirms carbonyl (C=O, ~1680 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H⁺] = 358.1 g/mol).
    • Data Contradictions: Discrepancies in aromatic proton shifts may arise from solvent effects (DMSO vs. CDCl₃) .

Q. What preliminary biological assays are recommended to screen its bioactivity?

  • Methodology:

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorometric assays.
  • Antimicrobial Screening : Disk diffusion assays against S. aureus and E. coli.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
    • Data: Similar acetamide derivatives show IC₅₀ values of 5–20 µM in kinase inhibition .

Advanced Research Questions

Q. How does the sulfanyl-acetylphenyl motif influence structure-activity relationships (SAR) in enzyme binding?

  • Methodology:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or tubulin).
  • Comparative SAR : Synthesize analogs with methyl/methoxy substitutions on the fluorophenyl ring to assess steric/electronic effects.
    • Data: Fluorine’s electronegativity enhances binding affinity (ΔG ≈ -8.5 kcal/mol in docking studies), while acetyl groups improve solubility .

Q. What strategies resolve contradictions in reported biological activity across different studies?

  • Methodology:

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.
  • Metabolic Stability Tests : Use liver microsomes to assess compound degradation rates.
  • Orthogonal Validation : Confirm results via SPR (surface plasmon resonance) for binding kinetics.
    • Data: Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may stem from assay sensitivity or compound aggregation .

Q. How can computational methods predict physicochemical properties critical for drug-likeness?

  • Methodology:

  • LogP Calculation : Use ChemDraw or MarvinSuite to estimate partition coefficients (predicted LogP ≈ 2.8).
  • Solubility Prediction : Apply Abraham solvation parameters.
  • ADMET Profiling : SwissADME or pkCSM for bioavailability and toxicity.
    • Data: High LogP (>3) correlates with poor aqueous solubility (<0.1 mg/mL), necessitating formulation adjustments .

Methodological Challenges and Solutions

Challenge Solution Reference
Low synthetic yieldUse Pd-catalyzed coupling for sulfanyl insertion
Impurity in final productPurify via flash chromatography (silica gel, EtOAc/hexane)
Bioactivity variabilityPre-treat compounds with DMSO-d6 to avoid aggregation

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